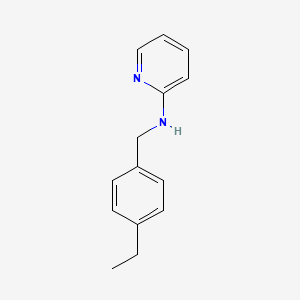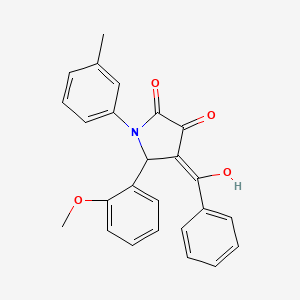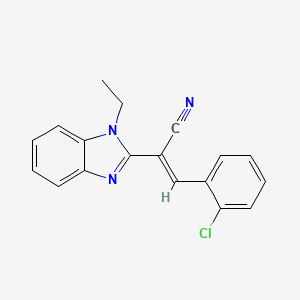![molecular formula C22H26O2 B5297646 1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one, commonly known as AAPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess unique biochemical and physiological properties, making it a promising candidate for research in drug discovery, chemical biology, and medicinal chemistry.
作用機序
The mechanism of action of AAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including tyrosine kinases and histone deacetylases. AAPA has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
A number of studies have investigated the biochemical and physiological effects of AAPA. For example, AAPA has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, AAPA has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of AAPA is its relatively simple synthesis method, which makes it easily accessible for research purposes. In addition, AAPA has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. However, there are also some limitations associated with the use of AAPA in lab experiments. For example, the compound has been found to exhibit low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are a number of future directions for research on AAPA. One area of interest is the development of more potent analogs of the compound, which may exhibit improved bioavailability and efficacy. In addition, further studies are needed to elucidate the mechanism of action of AAPA and to identify potential targets for drug development. Finally, there is also interest in exploring the potential applications of AAPA in other scientific fields, such as materials science and nanotechnology.
Conclusion
In summary, AAPA is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of AAPA and to identify potential targets for drug development.
合成法
The synthesis of AAPA involves the reaction of 1-adamantyl bromide with 4-allyloxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product, AAPA. The synthesis of AAPA is a relatively simple and straightforward process, making it easily accessible for research purposes.
科学的研究の応用
AAPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is drug discovery, where AAPA has been found to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, AAPA has also been studied for its potential applications in chemical biology, where it has been used as a tool for studying protein-protein interactions and enzyme inhibition.
特性
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-2-9-24-20-6-3-16(4-7-20)5-8-21(23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-8,17-19H,1,9-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLXVWBWFOHGQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5297566.png)
![5-imino-2-isopropyl-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297582.png)
![3-methyl-7-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297590.png)
![methyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5297591.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)



![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
